Potassium sucrose octasulfate

Vue d'ensemble

Description

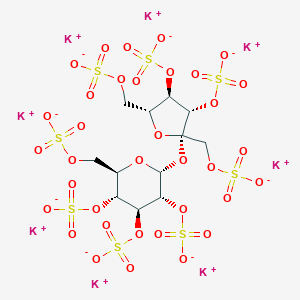

Potassium sucrose octasulfate is a chemical compound with the molecular formula C12H14K8O35S8 . It is a potassium salt of sucrose octasulfate and is known for its applications in pharmaceuticals and wound healing. This compound is often used as a reference standard in various assays and tests .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium sucrose octasulfate is typically synthesized by the sulfation of sucrose. The process involves reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions must be carefully controlled to ensure complete sulfation of the sucrose molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where sucrose is treated with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with potassium hydroxide to form the potassium salt. The final product is purified through crystallization and drying processes .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium sucrose octasulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate esters.

Reduction: It can be reduced to form simpler sugar derivatives.

Substitution: It can undergo substitution reactions where the sulfate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various sulfate esters, reduced sugar derivatives, and substituted sucrose compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Delivery Systems

- Liposome Formulations : PSO acts as a gradient drug-loading excipient in liposomes, enhancing drug stability and encapsulation efficiency. This application is particularly valuable for drugs that are sensitive to hydrolysis, such as irinotecan, where PSO helps maintain drug integrity and prolongs its half-life .

| Application | Description |

|---|---|

| Liposome Excipient | Stabilizes drugs, improving encapsulation efficiency. |

| Hydrogel Delivery | Used in hydrogels to deliver PSO for diabetic wound healing. |

2. Wound Healing

- Chronic Wound Treatment : PSO has been integrated into wound dressings to combat chronic wounds, such as diabetic foot ulcers. It inhibits matrix metalloproteinases (MMPs), which degrade growth factors and extracellular matrix components, thereby promoting healing . Studies have demonstrated that PSO-enhanced dressings significantly improve wound closure rates.

Dermatological Applications

1. Skin Care Products

- Moisture Retention : PSO is effective in formulations aimed at improving skin hydration and barrier function. It inhibits microbial adhesion and stabilizes growth factors, making it beneficial for treating skin infections and injuries .

| Skin Care Application | Mechanism of Action |

|---|---|

| Hydration | Absorbs moisture, reduces trans-epidermal water loss. |

| Infection Prevention | Inhibits microbial adhesion and proliferation. |

2. Scar Treatment

- Pathological Scars : The compound has shown promise in the treatment and prevention of pathological scars by promoting scar contraction and minimizing inflammation during the healing process .

Case Studies

1. Hydrogel for Diabetic Wounds

A study developed a double-network porous hydrogel utilizing PSO to enhance diabetic wound healing. The hydrogel demonstrated:

- High porosity and mechanical strength.

- Effective release of PSO to inhibit MMP-9.

- Improved angiogenesis and collagen deposition, leading to accelerated wound healing in diabetic rat models .

2. Dental Applications

In dentistry, PSO is used in local formulations for treating diseases related to teeth and supporting tissues. Its anti-inflammatory properties help manage symptoms associated with dental plaque and periodontal disease .

Mécanisme D'action

Potassium sucrose octasulfate exerts its effects primarily through its interaction with glycosaminoglycans and other biomolecules. It acts as a glycosaminoglycan analog, facilitating enhanced recovery and tissue regeneration. The compound inhibits matrix metalloproteinases, increases angiogenesis, and improves microcirculation, which are essential for wound healing . It also binds to fibroblast growth factor receptors, promoting cellular signaling pathways involved in tissue repair .

Comparaison Avec Des Composés Similaires

Sucrose octasulfate: A closely related compound with similar properties and applications.

Sucralfate: An aluminum complex of sucrose octasulfate used as an anti-ulcer medication.

Sucrose octaacetate: Another derivative of sucrose with different functional groups and applications.

Uniqueness: Potassium sucrose octasulfate is unique due to its specific interaction with glycosaminoglycans and its ability to promote wound healing. Unlike sucralfate, which is primarily used for gastrointestinal applications, this compound has broader applications in tissue regeneration and wound care .

Propriétés

Numéro CAS |

73264-44-5 |

|---|---|

Formule moléculaire |

C12H22KO35S8 |

Poids moléculaire |

1021.9 g/mol |

Nom IUPAC |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O35S8.K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

Clé InChI |

ALFLVWDINUCJTJ-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

SMILES canonique |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[K] |

Apparence |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

73264-44-5 |

Synonymes |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt; Sucrosofate Potassium; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.